Adenosine, 3'-azido-2',3'-dideoxy-
Description
Overview of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) as Antiviral Agents
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) represent the first class of antiretroviral drugs developed and remain a cornerstone of combination antiretroviral therapy (cART). nih.govnih.gov These drugs are structural analogs of the natural deoxynucleosides (dATP, dGTP, dCTP, and dTTP) that are the essential building blocks of DNA. The primary target of NRTIs is the viral enzyme reverse transcriptase (RT), which is crucial for the replication of retroviruses like HIV. nih.govnih.gov
The mechanism of action for NRTIs involves several key steps. First, as prodrugs, NRTIs must be phosphorylated by host cell kinases to their active triphosphate form. nih.govasm.org This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain being synthesized by the reverse transcriptase. asm.org
Once incorporated, NRTIs act as chain terminators. nih.gov They lack the crucial 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety that is necessary for the formation of a 3'-5' phosphodiester bond with the next incoming nucleotide. chemicalbook.commedchemexpress.com This inability to form the next bond effectively halts the DNA elongation process, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication. nih.govnih.gov This selective targeting of the viral replication process was a monumental step forward in antiviral therapy. aidsmap.com
Chemical Classification and Structural Context of 3'-Azido-2',3'-dideoxyadenosine (B1210982)
3'-Azido-2',3'-dideoxyadenosine (also known as AZA or AzddA) is chemically classified as a purine (B94841) dideoxynucleoside analog. Its structure is central to its function as an antiviral agent. It is an analog of the natural nucleoside deoxyadenosine (B7792050).
The core structure consists of two main components:
A Purine Base: The nitrogenous base is adenine (B156593).
A Modified Deoxyribose Sugar: The sugar component is a dideoxyribose. The term "dideoxy" signifies the absence of hydroxyl groups at both the 2' and 3' positions of the pentose (B10789219) sugar ring.
The most critical modification, and the one from which it derives its name, is the presence of an azido (B1232118) group (-N₃) at the 3' position of the sugar, replacing the hydroxyl group found in natural deoxynucleosides. echemi.comacs.org This azido group is the key to its chain-terminating activity, mimicking the function of the modified sugar in the well-known NRTI, Zidovudine (B1683550) (AZT).
| Property | Value |
|---|---|
| Chemical Name | 3'-Azido-2',3'-dideoxyadenosine |
| Synonyms | AZA, AzddA, 9-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)adenine |
| Molecular Formula | C₁₀H₁₂N₈O₂ chemicalbook.com |
| Molecular Weight | 276.25 g/mol chemicalbook.comchemicalbook.com |
| CAS Number | 66323-44-2 chemicalbook.com |
| Melting Point | 186-187 °C chemicalbook.com |
Historical Development and Significance within Antiviral Research
The development of 3'-Azido-2',3'-dideoxyadenosine is intrinsically linked to the urgent search for effective HIV therapies in the 1980s. Following the groundbreaking discovery that 3'-azido-3'-deoxythymidine (zidovudine, AZT) was a potent inhibitor of HIV-1, research intensified on related nucleoside analogs. nih.govaidsmap.com This led to the synthesis and evaluation of a series of dideoxynucleosides, including 3'-Azido-2',3'-dideoxyadenosine, as potential "chain terminators" of viral replication. nih.gov
Research published in the late 1980s and early 1990s detailed the synthesis of various 3'-azido-2',3'-dideoxypurine nucleosides. nih.govacs.org These compounds were evaluated for their antiviral activity, cytotoxicity, and intracellular metabolism. nih.gov Studies demonstrated that 3'-Azido-2',3'-dideoxyadenosine could effectively inhibit the replication of retroviruses, including HIV and simian acquired immunodeficiency syndrome (SAIDS)-associated retroviruses, in vitro. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZJDXXQHFAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular Metabolism and Bioactivation Mechanisms of Nucleoside Analogs
Intracellular Phosphorylation Pathways for Nucleoside Activation
The activation of 3'-azido-2',3'-dideoxyadenosine (B1210982) is a multi-step process involving sequential phosphorylation by cellular kinases. pharmgkb.orgnih.gov This intracellular conversion is crucial for its therapeutic effect.
Role of Thymidine (B127349) Kinases in Initial Monophosphorylation
The first step in the activation cascade is the conversion of the parent compound to its monophosphate derivative. nih.gov This initial phosphorylation is primarily catalyzed by the enzyme thymidine kinase, with thymidine kinase 1 (TK1) playing a major role. pharmgkb.orgnih.gov The resulting product is Zidovudine-monophosphate (ZDV-MP). pharmgkb.org In non-replicating tissues like the heart and liver, thymidine kinase 2 (TK2), located in the mitochondria, is likely the key enzyme for this initial step. nih.gov Studies have shown that in cultured human lymphoblastoid cells, resistance to the compound can develop through the inactivation of TK-1. nih.gov
Subsequent Phosphorylation Steps to Triphosphate Forms
Following the initial monophosphorylation, ZDV-MP is further phosphorylated to Zidovudine-diphosphate (ZDV-DP) by the enzyme thymidylate kinase. pharmgkb.orgnih.gov The final and activating step is the conversion of ZDV-DP to the active Zidovudine-triphosphate (ZDV-TP), a reaction mediated by nucleoside diphosphate (B83284) kinase. pharmgkb.orgnih.gov The active triphosphate metabolite, also known as 3'-Azido-3'-deoxythymidine-5'-triphosphate, is a potent inhibitor of viral reverse transcriptase. medchemexpress.com
Enzymatic Transformations and Deamination Pathways
In addition to phosphorylation, 3'-azido-2',3'-dideoxyadenosine undergoes other significant metabolic transformations, including glucuronidation and reduction of its azido (B1232118) group. nih.govnih.gov
Glucuronidation and Inactivation Routes
The predominant metabolic pathway for 3'-azido-2',3'-dideoxyadenosine is glucuronidation, which leads to its inactivation. nih.govnih.gov This process, primarily mediated by the UGT2B7 isoform of the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme family, results in the formation of 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV). pharmgkb.orgdrugbank.comnih.gov GZDV is an inactive metabolite, and a significant portion of the parent drug is excreted in the urine in this glucuronidated form. pharmgkb.orgnih.gov
Azido Group Reduction to Amino Analogs
A third metabolic pathway involves the reduction of the 3'-azido group to form 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.govnih.gov This reaction is thought to be mediated by cytochrome P450 enzymes and NADPH-cytochrome P450 reductase. nih.govresearchgate.net Studies in both rat and human liver microsomes have implicated cytochrome P450s in the formation of AMT. nih.gov The reduction of the azido moiety has also been observed to be facilitated by thiols like dithiothreitol. nih.gov The resulting amino analog, AMT, has been noted for its potential cytotoxicity. nih.gov
Data Tables
Table 1: Key Enzymes in the Metabolism of 3'-azido-2',3'-dideoxyadenosine
| Enzyme | Role | Reference |
| Thymidine Kinase 1 (TK1) | Initial monophosphorylation | pharmgkb.org |
| Thymidylate Kinase | Conversion of monophosphate to diphosphate (Rate-limiting step) | pharmgkb.org |
| Nucleoside Diphosphate Kinase | Conversion of diphosphate to triphosphate | pharmgkb.org |
| UGT2B7 | Glucuronidation (inactivation) | drugbank.com |
| Cytochrome P450s | Reduction of azido group to amino analog | nih.govresearchgate.net |
| NADPH-cytochrome P450 reductase | Reduction of azido group to amino analog | nih.govresearchgate.net |
Table 2: Metabolites of 3'-azido-2',3'-dideoxyadenosine
| Metabolite | Formation Pathway | Activity | Reference |
| Zidovudine-monophosphate (ZDV-MP) | Monophosphorylation by Thymidine Kinase | Intermediate | pharmgkb.org |
| Zidovudine-diphosphate (ZDV-DP) | Phosphorylation by Thymidylate Kinase | Intermediate | pharmgkb.org |
| Zidovudine-triphosphate (ZDV-TP) | Phosphorylation by Nucleoside Diphosphate Kinase | Active | pharmgkb.org |
| 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV) | Glucuronidation by UGT enzymes | Inactive | nih.gov |
| 3'-amino-3'-deoxythymidine (AMT) | Reduction of the azido group | Cytotoxic | nih.gov |
Adenosine (B11128) Deaminase Activity in Nucleoside Interconversion
Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govnih.gov This enzymatic activity is crucial for the normal function of the immune system, and its deficiency can lead to severe combined immunodeficiency (SCID). wikipedia.org There are two main isoforms of ADA in humans: ADA1, which is found in most cells, and ADA2. wikipedia.org
The catalytic mechanism of ADA involves a stereospecific addition-elimination reaction, facilitated by a zinc ion in the active site. wikipedia.org The enzyme's active site forms hydrogen bonds with the substrate, and the specificity is determined by these interactions. wikipedia.org Modifications at the 2' and 3' positions of the ribose sugar, as is the case with Adenosine, 3'-azido-2',3'-dideoxy-, can significantly impact the binding and catalytic efficiency of ADA.
Table 1: General Characteristics of Adenosine Deaminase (ADA)
| Feature | Description |
| Function | Catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine. nih.govnih.gov |
| Isoforms | ADA1 (widespread) and ADA2. wikipedia.org |
| Cofactor | Zinc (Zn2+). wikipedia.org |
| Clinical Relevance | Deficiency leads to Severe Combined Immunodeficiency (SCID). wikipedia.org |
Cellular Uptake and Efflux Transporter Mechanisms
The entry of nucleoside analogs into cells and their exit are mediated by specific transporter proteins, which play a pivotal role in determining the intracellular concentration and, consequently, the biological activity of these compounds. The transport of nucleosides and their analogs across the cell membrane is primarily handled by two major superfamilies of transporters: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters. researchgate.netresearchgate.netnih.gov
Cellular Uptake:
The uptake of nucleosides is largely facilitated by the SLC28 (concentrative nucleoside transporters, CNTs) and SLC29 (equilibrative nucleoside transporters, ENTs) families. nih.gov While direct studies identifying the specific transporters for Adenosine, 3'-azido-2',3'-dideoxy- are limited, research on the related compound 3'-azido-3'-deoxythymidine (zidovudine or AZT) in T-lymphocytes suggests that its uptake is a mediated and regulated process, rather than simple diffusion. Interestingly, this uptake does not appear to involve the well-characterized human CNTs or ENTs. This indicates the potential involvement of other, less common, transport mechanisms for azido-substituted nucleoside analogs.
Efflux Mechanisms:
The extrusion of drugs from the cell is a critical factor in determining their efficacy and is often mediated by ABC transporters. researchgate.netnih.gov These transporters utilize the energy from ATP hydrolysis to actively pump substrates out of the cell. For nucleoside analogs, efflux can significantly reduce their intracellular concentration and therapeutic effect.
Studies on related dideoxynucleosides provide insights into potential efflux pathways. For instance, research has demonstrated a probenecid-sensitive, carrier-mediated efflux system for AZT and 2',3'-dideoxyinosine (DDI) at the blood-brain barrier. Probenecid is a known inhibitor of certain organic anion transporters, which are part of the SLC superfamily but can also be inhibited by some ABC transporter inhibitors. This suggests that members of the ABC transporter superfamily could be involved in the efflux of these analogs. While direct evidence for Adenosine, 3'-azido-2',3'-dideoxy- is not available, it is conceivable that it may be a substrate for similar efflux pumps.
Table 2: Major Families of Transporters for Nucleosides and their Analogs
| Transporter Family | Type | Function | Potential Relevance for Adenosine, 3'-azido-2',3'-dideoxy- |
| SLC28 (CNTs) | Influx | Concentrative, Na+-dependent uptake of nucleosides. nih.gov | Involvement is uncertain; studies on related compounds suggest alternative uptake pathways. |
| SLC29 (ENTs) | Influx/Efflux | Equilibrative, bidirectional transport of nucleosides. nih.gov | Involvement is uncertain; studies on related compounds suggest alternative uptake pathways. |
| ABC Transporters | Efflux | ATP-dependent efflux of various substrates, including drugs. researchgate.netnih.gov | Likely involved in cellular efflux, potentially limiting intracellular accumulation, based on data from related analogs. |
Molecular Mechanisms of Antiviral Action
Competitive Inhibition of Viral Reverse Transcriptase by Nucleoside Triphosphates
Once inside a host cell, 3'-azido-2',3'-dideoxyadenosine (B1210982) is converted by cellular kinases into its active triphosphate form, 3'-azido-2',3'-dideoxyadenosine triphosphate (AzddATP). This molecule is structurally similar to the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks for DNA synthesis. Specifically, AzddATP acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).
The viral reverse transcriptase (RT) is the enzyme responsible for transcribing the viral RNA genome into DNA. AzddATP competes with dATP for the active site of this enzyme. The affinity of the triphosphate form of 3'-azido nucleosides for viral RT can be significantly higher than for the natural substrates. For instance, the triphosphate of a related compound, 3'-azido-3'-deoxythymidine (AZT), shows a much greater affinity for HIV RT than the natural substrate dTTP. nih.govnih.gov While specific kinetic values for AzddATP are less commonly reported in broad literature, the principle of competitive inhibition is a shared characteristic among this class of antiviral nucleosides. nih.govasm.org Pre-steady-state kinetic experiments have shown that L-3'-azido-2',3'-dideoxypurine triphosphates can be incorporated by purified HIV-1 reverse transcriptase, although with low catalytic efficiency. nih.gov
| Compound | Enzyme | Mechanism | Inhibition Constant (Ki) | Natural Substrate |
| 3'-azido-3'-deoxythymidine triphosphate (erythro) | HIV Reverse Transcriptase | Competitive | 0.0022 microM nih.gov | dTTP |
| 3'-azido-3'-deoxythymidine triphosphate | HIV Reverse Transcriptase | Competitive | - | dTTP |
This table presents data for a closely related and well-studied compound to illustrate the principle of competitive inhibition, owing to a scarcity of directly reported Ki values for AzddATP in the provided search results.
Chain Termination in Nascent Viral DNA Synthesis
Beyond competitive inhibition, the primary mechanism of action for 3'-azido-2',3'-dideoxyadenosine is its function as a chain terminator. asm.orgresearchgate.net After the viral reverse transcriptase incorporates the monophosphate form of the analog into the growing viral DNA strand, the synthesis process is abruptly halted. asm.org This premature termination of DNA synthesis prevents the formation of a complete and functional viral genome, thereby inhibiting viral replication. youtube.com
Role of 3'-Azido Group in Preventing Phosphodiester Bond Formation
The critical feature of 3'-azido-2',3'-dideoxyadenosine that enables chain termination is the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar ring, in place of the hydroxyl group (-OH) found in natural deoxynucleosides. nih.gov The 3'-hydroxyl group is essential for the formation of a phosphodiester bond, which links adjacent nucleotides together in the DNA backbone. nih.gov
During normal DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide attacks the alpha-phosphate of the incoming deoxynucleoside triphosphate, forming a new phosphodiester bond and extending the DNA chain. The absence of this 3'-hydroxyl group in the incorporated azido-analog makes this reaction impossible. The 3'-azido group cannot participate in the formation of a phosphodiester bond, and as a result, no further nucleotides can be added to the DNA strand. nih.gov This leads to the irreversible termination of the nascent DNA chain. asm.org
Differential Selectivity for Viral Reverse Transcriptase over Cellular DNA Polymerases
A key factor in the therapeutic utility of 3'-azido-2',3'-dideoxyadenosine and related compounds is their selective affinity for viral reverse transcriptase over the host cell's DNA polymerases. asm.org Human DNA polymerases, such as polymerase α and β, are responsible for replicating the host cell's own DNA. For an antiviral agent to be effective without causing excessive toxicity to the host, it must preferentially inhibit the viral enzyme.
The triphosphate of 3'-azido nucleosides demonstrates a significantly lower affinity for cellular DNA polymerases compared to viral reverse transcriptase. nih.govasm.org For example, the triphosphate of AZT is a much weaker inhibitor of cellular DNA polymerase α and β than it is of HIV RT. asm.org This differential selectivity is attributed to structural differences between the active sites of the viral and cellular enzymes. The active site of HIV reverse transcriptase is more accommodating to nucleoside analogs like AzddATP, whereas cellular DNA polymerases have a higher fidelity and are less likely to incorporate these modified nucleotides. asm.org However, inhibition of cellular polymerases, particularly mitochondrial DNA polymerase gamma, can still occur and is a consideration in the broader profile of these drugs. nih.gov
| Enzyme | Inhibitor | Km for Natural Substrate | Ki for Inhibitor | Selectivity (Km/Ki) |
| DNA Polymerase α | AZT-TP | 2.4 µM (for dTTP) asm.org | 230 µM asm.org | ~0.01 |
| DNA Polymerase β | AZT-TP | 6.0 µM (for dTTP) asm.org | 73 µM asm.org | ~0.08 |
| HIV Reverse Transcriptase | AZT-TP | - | 0.0022 µM nih.gov | High |
This table utilizes data for the well-studied analog AZT-TP to demonstrate the principle of differential selectivity. The selectivity ratio here is a simplified representation; true selectivity is more complex. The high selectivity for HIV RT is evident from the much lower Ki value compared to cellular polymerases.
Mechanisms of Action against Specific Viral Targets
The primary viral target for 3'-azido-2',3'-dideoxyadenosine is the reverse transcriptase of retroviruses, with HIV being the most prominent example. nih.govnih.gov The mechanisms of competitive inhibition and chain termination are directly applicable to the lifecycle of HIV. By preventing the reverse transcription of the viral RNA genome into DNA, the integration of the viral genetic material into the host cell's chromosome is blocked, thereby halting the production of new virus particles.
While developed primarily for anti-HIV therapy, the activity of 3'-azido nucleosides has been evaluated against other viruses. For instance, various 3'-azido analogues have shown activity against Moloney-murine leukemia virus (M-MULV), another retrovirus. nih.gov The fundamental mechanism of action remains the same: inhibition of the virus-specific reverse transcriptase. The efficacy against different viruses depends on the specific structure of the viral polymerase and its ability to bind and incorporate the nucleoside analog. The compound has also been noted to have bactericidal activity against many members of the Enterobacteriaceae family, where it also acts as a DNA chain terminator. nih.gov
Molecular Basis of Antiviral Resistance
Reverse Transcriptase Mutations Conferring Resistance to Nucleoside Analogs
Mutations in the HIV-1 reverse transcriptase are the primary drivers of NRTI resistance. These mutations are categorized as either primary, having a direct impact on drug susceptibility, or secondary/compensatory, which either enhance the effect of primary mutations or restore the functionality of a compromised reverse transcriptase enzyme.
Primary resistance mutations directly reduce the susceptibility of the virus to an inhibitor. For the related compound 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZddG), in vitro selection studies have identified several mutations in the reverse transcriptase gene. nih.govpitt.edunih.gov Population sequencing of AZddG-resistant HIV-1 revealed mutations such as L74V, F77L, and L214F in the polymerase domain, and K476N and V518I in the RNase H domain. nih.gov However, when these five mutations were introduced into wild-type HIV-1 through site-directed mutagenesis, they only conferred a modest two-fold resistance to AZddG. nih.govpitt.edu Further analysis through single-genome sequencing of the resistant virus population uncovered a more complex picture, with all resistant clones containing the L74V and L214F mutations linked to other mutations. nih.gov In contrast, similar in vitro selection experiments with 3'-azido-2',3'-dideoxyadenosine (B1210982) (AZddA) did not result in the selection of any resistant viral strains. nih.govnih.govpitt.edu
| Compound | Primary Resistance Mutations | Fold Resistance |
| 3'-azido-2',3'-dideoxyguanosine (AZddG) | L74V, F77L, L214F, K476N, V518I (population sequencing) | ~2.0-fold |
| 3'-azido-2',3'-dideoxyguanosine (AZddG) | Complex populations containing L74V and L214F (single-genome sequencing) | 3.2 to 4.0-fold |
| 3'-azido-2',3'-dideoxyadenosine (AZddA) | None selected in vitro | Not Applicable |
Secondary mutations often emerge after primary mutations and can enhance the level of resistance or compensate for a loss of viral fitness caused by the primary mutations. For zidovudine (B1683550) (AZT), a well-studied 3'-azido-dideoxynucleoside, a complex of mutations known as thymidine (B127349) analogue mutations (TAMs) is associated with high-level resistance. These include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govacs.org These mutations work in concert to facilitate the removal of the incorporated drug.
In the context of AZddG resistance, single-genome sequencing revealed a complex mixture of mutations beyond the primary ones initially identified. nih.govpitt.edu This suggests that a combination of mutations is likely necessary to confer significant resistance, a phenomenon also observed with other NRTIs. The K476N mutation in the RNase H domain, selected by AZddG, has been shown to partially restore the enzyme's ability to excise the chain-terminating monophosphate, suggesting a compensatory role. nih.govresearchgate.net Given that no primary resistance mutations have been selected for AZddA, there is currently no data on secondary or compensatory mutations specific to this compound.
Excision-Mediated Resistance Pathways
Excision-mediated resistance is a significant mechanism for overcoming the chain-terminating effect of NRTIs. This process involves the enzymatic removal of the incorporated nucleoside monophosphate from the end of the viral DNA, allowing DNA synthesis to resume.
This pathway involves the use of ATP as a pyrophosphate donor to excise the chain-terminating NRTI monophosphate. nih.gov This mechanism is particularly well-characterized for AZT resistance conferred by TAMs. nih.govacs.org The mutant RT enzyme uses ATP to remove the incorporated AZT-monophosphate (AZTMP), generating AZT-tetraphospho-adenosine (AZTp4A). nih.gov
Studies on AZddG have also investigated this resistance pathway. The L74V mutation, a key mutation selected by AZddG, was found to severely impair the RT's ability to excise the chain-terminating 3'-azido-ddG-monophosphate (3'-azido-ddGMP). nih.govresearchgate.net However, the K476N mutation could partially counteract this effect, restoring some excision capability. nih.govresearchgate.net This highlights the intricate interplay of mutations in modulating resistance. As no resistance has been selected for AZddA, there is no direct evidence of ATP-dependent excision as a resistance mechanism for this specific compound.
Pyrophosphorolysis is the reverse reaction of DNA polymerization, where the enzyme uses pyrophosphate (PPi) to remove the terminal nucleotide. acs.org This is a natural function of RT, but certain mutations can enhance this activity, leading to drug resistance. For AZT, TAMs increase the rate of pyrophosphorolysis of the chain-terminated DNA. acs.org Foscarnet, a pyrophosphate analog, inhibits this unblocking activity. nih.gov
The level of primer unblocking activity through pyrophosphorolysis has been shown to be directly correlated with AZT resistance. nih.gov For AZddG, the L74V mutation significantly reduces the excision of the incorporated drug monophosphate, indicating that enhanced pyrophosphorolysis is not the primary mechanism of resistance conferred by this mutation. nih.govresearchgate.net There is no available data on the role of pyrophosphorolysis in resistance to AZddA due to the lack of selected resistant mutants.
Discrimination-Mediated Resistance Mechanisms
Discrimination-mediated resistance occurs when mutations in the reverse transcriptase enable the enzyme to better distinguish between the natural deoxynucleoside triphosphate (dNTP) and the NRTI-triphosphate analog. This leads to a relative decrease in the incorporation of the inhibitor.
The K65R mutation, for example, confers resistance to several NRTIs by allowing the RT to better discriminate against the drug. nih.govnih.gov In the case of AZddG resistance, pre-steady-state kinetic experiments revealed that the L74V mutation allows the RT to effectively discriminate between the natural substrate (dGTP) and 3'-azido-ddGTP. pitt.edunih.gov This discrimination was primarily due to a decreased binding affinity for AZddGTP, rather than a slower rate of its incorporation. nih.govpitt.edu
For 3'-azido-2',3'-dideoxyadenosine, the lack of selected resistance suggests that the wild-type HIV-1 reverse transcriptase may already have a high degree of discrimination against AZddATP, or that mutations that could enhance this discrimination are not readily selected or are detrimental to the virus. Without resistant isolates, it is not possible to definitively characterize discrimination-mediated resistance mechanisms for AZddA.
Altered Affinity for Nucleoside Triphosphates vs. Natural Deoxynucleotides
Resistance to 3'-azido-2',3'-dideoxynucleosides, most notably characterized for the thymidine analog Zidovudine (AZT), does not typically arise from a simple decreased affinity for the triphosphate form of the drug (the active inhibitor) or an increased affinity for the natural deoxynucleotide triphosphate (dNTP). Instead, a primary mechanism of resistance involves the enhanced ability of the mutant reverse transcriptase to excise the incorporated, chain-terminating monophosphate form of the drug from the nascent DNA strand. nih.govnih.gov This process effectively repairs the blocked primer, allowing DNA synthesis to resume.
This excision reaction is nucleotide-dependent, utilizing cellular ATP as a pyrophosphate donor to unblock the 3' end of the primer. nih.govpnas.org The reaction product is a dinucleoside tetraphosphate (B8577671) (e.g., AZTppppA). nih.gov Therefore, the critical change in affinity conferred by resistance mutations is not for the incoming drug triphosphate but for ATP, which fuels the excision process. Mutations known as thymidine analog mutations (TAMs), such as M41L, D67N, K70R, T215Y, and L210W, reconfigure the dNTP-binding site to more efficiently bind ATP as a substrate for the excision reaction. nih.govnih.gov
While wild-type RT can perform this excision, it is inefficient. In the presence of physiological ATP concentrations, RT with TAMs can extend primers past multiple AZT-monophosphate termination sites far more effectively than the wild-type enzyme. nih.gov Structural studies have shown that TAMs create a high-affinity ATP-binding site that is distinct from the binding site of the incoming dNTP. nih.gov For example, the primary resistance mutations T215Y and K70R create extensive interactions with the adenosine (B11128) monophosphate moiety of the excision product, thereby enhancing the binding and efficiency of the removal process. nih.gov
| Resistance Mechanism | Key Feature | Associated Mutations (Primarily for Thymidine Analog) | Biochemical Effect |
|---|---|---|---|
| Enhanced Excision | ATP-mediated removal of the incorporated drug monophosphate. | M41L, D67N, K70R, L210W, T215Y/F, K219Q (TAMs). nih.gov | Increased efficiency of the mutant RT in using ATP to unblock the chain-terminated primer, restoring DNA synthesis. nih.govnih.gov |
| Discrimination | Reduced incorporation of the drug triphosphate relative to the natural dNTP. | K65R, L74V. nih.gov | Decreased binding affinity (higher Kd) for the drug triphosphate, making its incorporation less likely. nih.gov |
Influence of Nucleoside Base Structure on Resistance Mutation Profiles
The chemical structure of the nucleobase is a critical determinant of the specific resistance mutations that arise in HIV-1 reverse transcriptase. nih.govnih.gov In vitro selection experiments comparing 3'-azido-2',3'-dideoxynucleosides with different bases (adenine, guanine, and cytosine) against the well-characterized thymidine analog (Zidovudine) reveal distinct resistance pathways. This demonstrates that the virus adapts differently depending on the specific inhibitor, a factor that can be exploited in drug design. nih.gov
For instance, 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) selects for a complex pattern of mutations, including L74V, F77L, and L214F in the polymerase domain. nih.gov The L74V mutation, in particular, confers resistance by enabling the RT to discriminate against the guanosine (B1672433) analog triphosphate, primarily by decreasing its binding affinity (Kd) rather than affecting the rate of incorporation. nih.gov
In contrast, 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) selects for the V75I mutation in HIV-1 RT, which confers significant resistance to the drug. nih.gov
Most notably, for Adenosine, 3'-azido-2',3'-dideoxy- (also known as 3'-azido-2',3'-dideoxyadenosine or AzddA), in vitro studies have been unable to select for resistant HIV-1 strains. nih.gov This was observed even when using drug concentrations that resulted in high intracellular levels of the active triphosphate form, suggesting a high barrier to the development of resistance for this specific analog. nih.gov This contrasts sharply with the other analogs in the same chemical family and highlights the profound influence of the adenine (B156593) base on the drug's resistance profile.
| 3'-Azido-2',3'-dideoxynucleoside Analog | Primary Nucleobase | Selected Resistance Mutations in HIV-1 RT | Fold Resistance Observed |
|---|---|---|---|
| Zidovudine (AZT) | Thymine | M41L, D67N, K70R, L210W, T215Y/F (TAMs). pnas.org | High-level resistance requires multiple mutations. pnas.org |
| 3'-azido-2',3'-dideoxyguanosine | Guanine | L74V, F77L, L214F. nih.gov | ~3.2 to 5.3-fold. nih.gov |
| 3'-azido-2',3'-dideoxycytidine | Cytosine | V75I. nih.gov | ~5.9-fold. nih.gov |
| Adenosine, 3'-azido-2',3'-dideoxy- | Adenine | Resistance was unable to be selected in vitro. nih.gov | N/A. nih.gov |
Structural Biology and Computational Investigations of Adenosine, 3 Azido 2 ,3 Dideoxy Interactions
Molecular Modeling of Ligand-Enzyme Interactions
Molecular modeling has been instrumental in elucidating the interactions between nucleoside analogs, such as 3'-azido-2',3'-dideoxyadenosine (B1210982), and their target enzymes. For instance, studies on the structurally similar compound Zidovudine (B1683550) (AZT), a thymidine (B127349) analog, have provided a framework for understanding these interactions. Computational analyses have shown that the antiviral activity and the calculated relative binding energy of reverse transcriptase (RT) inhibitor triphosphates are correlated. nih.gov Minimized structures derived from these models offer valuable information on the molecular mechanisms of drug resistance conferred by mutations. nih.gov
The interactions between the triphosphate form of the nucleoside analog and key amino acid residues within the enzyme's active site are critical for stabilizing the enzyme-inhibitor complex. nih.gov Key residues such as Lys65, Lys70, Arg72, Tyr115, and Gln151 in HIV-1 RT have been identified as playing important roles in this stabilization. nih.gov Notably, Arg72 has been found to stabilize the sugar moiety of some nucleoside analogs through hydrogen bonding, contributing to a favorable binding affinity. nih.gov Conformational changes in these amino acid residues due to mutations can alter the tertiary structure of the enzyme-inhibitor complex, affecting the binding and efficacy of the inhibitor. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as 3'-azido-2',3'-dideoxyadenosine, and its target protein. These methods provide detailed insights into the binding modes, stability, and conformational flexibility of the ligand-protein complex.
Prediction of Binding Modes and Stability
Molecular docking studies have been employed to predict the binding orientation of nucleoside reverse transcriptase inhibitors (NRTIs) within the active site of enzymes like HIV-1 reverse transcriptase (HIV-1 RT). For the related compound Zidovudine, docking studies have identified a distinct binding site involving amino acids from both the p66 and p51 subunits of HIV-1 RT. ekb.eg In the p66 subunit, key interacting residues include Lys66, Asp110, Tyr183, Asp186, Lys220, Gln222, Met230, and Gly231. ekb.eg In the p51 subunit, the interacting residues are Lys65, Lys66, Val108, Asp186, Tyr188, Met230, Gly231, Thr232, Gln373, Thr377, Ala408, and Trp410. ekb.eg
Molecular dynamics (MD) simulations further refine the docked poses and provide a measure of the stability of the ligand-protein complex over time. The root mean square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation to assess stability. researchgate.net A stable RMSD profile suggests a stable binding mode. researchgate.net The radius of gyration (RoG) is another parameter analyzed to determine the compactness of the complex during the simulation. researchgate.net
Table 1: Key Amino Acid Residues in the Binding Site of Zidovudine with HIV-1 RT
| Subunit | Interacting Amino Acid Residues |
| p66 | Lys66, Asp110, Tyr183, Asp186, Lys220, Gln222, Met230, Gly231 ekb.eg |
| p51 | Lys65, Lys66, Val108, Asp186, Tyr188, Met230, Gly231, Thr232, Gln373, Thr377, Ala408, Trp410 ekb.eg |
Conformational Analysis and Flexibility
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For nucleoside analogs like 3'-azido-2',3'-dideoxyadenosine, the conformation of the sugar ring and the orientation of the base relative to the sugar (defined by the glycosidic torsion angle, χ) are crucial for biological activity. Theoretical conformational analyses have been carried out on related compounds using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). tandfonline.comnih.gov These studies identify stable conformers and the energy barriers between them.
Molecular dynamics simulations also provide insights into the flexibility of the ligand and the protein upon binding. The root mean square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that exhibit significant movement. researchgate.net Analysis of the RMSF profiles of the protein backbone in complex with inhibitors can reveal how ligand binding affects the protein's dynamics. researchgate.net
Quantum Chemical Characterization
Quantum chemical methods provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.
Optimized Molecular Geometry and Electronic Properties
Quantum chemical calculations, such as those using DFT, can be used to determine the optimized molecular geometry of 3'-azido-2',3'-dideoxyadenosine. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. tandfonline.com For the related molecule Zidovudine, a comprehensive theoretical conformational analysis has been performed, analyzing parameters such as the glycosidic torsion angle (χ), sugar pucker parameters, and other exocyclic torsional angles. tandfonline.comnih.gov
The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be calculated. These properties are crucial for understanding the molecule's reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential for ligand-enzyme binding.
Binding Energy Calculations
Computational methods can be used to estimate the binding free energy of a ligand to its target protein. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used to calculate binding free energies from MD simulation trajectories. These calculations break down the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals energies. researchgate.net For example, the binding free energy of Zidovudine with HIV-1 RT has been calculated to be -5.68 kcal/mol. researchgate.net
The total binding energy can be considered as the sum of the energy changes of the ligand, the protein, and any associated ions upon binding. nih.gov This can be further broken down into internal energy changes (bond, angle, and dihedral strain) and interaction energies (electrostatic, van der Waals, and hydrogen bonding). nih.gov
Table 2: Calculated Binding Free Energy for Zidovudine with HIV-1 RT
| Parameter | Value (kcal/mol) |
| Binding Free Energy (ΔGbind) | -5.68 researchgate.net |
Structural Determinants of Enzyme Specificity and Resistance Phenotypes
The interaction between 3'-azido-2',3'-dideoxyadenosine (also known as Azidodeoxyadenosine or AZA) and its target enzymes is a complex interplay governed by precise structural features of both the compound and the protein. The primary target for this class of nucleoside analogs is the reverse transcriptase (RT) enzyme of retroviruses, particularly Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The specificity and subsequent development of resistance are rooted in the molecular mechanics of enzyme catalysis and how mutations can alter this process.
For AZA to exert its antiviral effect, it must be anabolized in the host cell to its active 5'-triphosphate form, 3'-azido-2',3'-dideoxyadenosine-5'-triphosphate (AZA-TP). This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV-1 RT. nih.gov The absence of a 3'-hydroxyl group on the deoxyribose sugar of AZA-TP results in the termination of DNA chain elongation upon its incorporation, which is the basis of its inhibitory action. wikipedia.org
Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like AZA primarily develops through the selection of specific mutations in the polymerase domain of the HIV-1 RT enzyme. wikipedia.org These mutations confer resistance through two principal mechanisms:
Enhanced Discrimination: The mutant enzyme develops a greater ability to distinguish between the natural dNTP substrate and the NRTI-triphosphate analog, thereby reducing the rate of inhibitor incorporation. nih.gov
Increased Excision: The mutant enzyme acquires or enhances its ability to remove the chain-terminating NRTI monophosphate from the end of the viral DNA primer strand. This process, known as pyrophosphorolysis or, more commonly, ATP-mediated excision, allows DNA synthesis to resume. capes.gov.br
Structural and computational studies have provided detailed insights into these mechanisms. The development of resistance to the closely related compound, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), is particularly well-characterized and offers a model for understanding resistance to other azido-nucleosides. capes.gov.br HIV-1 develops resistance to AZT through mutations that augment the excision of the incorporated AZT-monophosphate. nih.govrutgers.edu This reaction uses ATP as the pyrophosphate donor, leading to the formation of an AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA) product. nih.gov
Crystallographic studies of wild-type and AZT-resistant RT have revealed how specific mutations facilitate this excision. capes.gov.brrutgers.edu A set of mutations, often referred to as thymidine analog mutations (TAMs), reconfigures the dNTP-binding site to create a high-affinity binding pocket for ATP. capes.gov.brnih.gov This allows ATP to bind effectively and serve as a pyrophosphate donor to unblock the chain-terminated primer. rutgers.edu
While the general principles of resistance are shared among NRTIs, the specific mutations and their phenotypic consequences are highly dependent on the structure of the inhibitor, particularly the nucleobase. nih.gov Research into 3'-azido-2',3'-dideoxypurines has shown that they select for different resistance pathways compared to pyrimidine (B1678525) analogs like AZT. nih.gov For example, in vitro selection with 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) selected for a complex pattern of mutations, including L74V, F77L, and L214F in the polymerase domain. nih.gov Kinetic analyses showed that the L74V mutation, in particular, enables the RT to effectively discriminate against the incorporation of 3'-azido-ddG-triphosphate, primarily by reducing the inhibitor's binding affinity (Kd). nih.govpitt.edu
Interestingly, attempts to select for resistant HIV-1 strains by serial passage in the presence of 3'-azido-2',3'-dideoxyadenosine (AZA) have been unsuccessful. nih.gov Even at concentrations that result in high intracellular levels of the active AZA-triphosphate, the emergence of resistant virus was not observed. nih.gov This suggests that AZA may present a higher genetic barrier to the development of resistance compared to other azido-nucleosides, a finding of significant therapeutic interest. The structural basis for this higher barrier may lie in the specific interactions AZA-TP forms within the RT active site, which are not easily overcome by the common resistance mutations.
The table below summarizes key mutations in HIV-1 RT associated with resistance to various 3'-azido-dideoxynucleosides and their primary mechanism of action.
| Selecting Compound | Key RT Mutations | Primary Resistance Mechanism | Reference |
|---|---|---|---|
| 3'-azido-3'-deoxythymidine (AZT) | M41L, D67N, K70R, T215Y/F, K219Q | Enhanced ATP-mediated excision | nih.govacs.org |
| 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) | L74V, F77L, L214F | Enhanced discrimination (reduced binding) | nih.govnih.gov |
| 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) | V75I | Discrimination/Excision (unspecified) | nih.gov |
| 3'-azido-2',3'-dideoxyadenosine (AZA) | None selected in vitro | High barrier to resistance | nih.gov |
Biochemical analyses provide quantitative data on how these structural changes in the enzyme affect inhibitor interaction. Pre-steady-state kinetic experiments can dissect the individual steps of inhibitor binding (governed by the dissociation constant, Kd) and incorporation (governed by the maximal rate of incorporation, kpol).
The following table presents kinetic data for the L74V mutation, which is selected by 3'-azido-ddG, demonstrating its effect on nucleotide discrimination.
| Enzyme | Substrate/Inhibitor | Binding Affinity (Kd, µM) | Incorporation Rate (kpol, s⁻¹) | Reference |
|---|---|---|---|---|
| Wild-Type RT | 3'-azido-ddGTP | 0.14 ± 0.04 | 105 ± 6 | nih.gov |
| L74V Mutant RT | 3'-azido-ddGTP | 0.51 ± 0.12 | 111 ± 7 | nih.gov |
| Wild-Type RT | dGTP (natural substrate) | 0.31 ± 0.07 | 110 ± 6 | nih.gov |
| L74V Mutant RT | dGTP (natural substrate) | 0.45 ± 0.11 | 115 ± 7 | nih.gov |
The data clearly show that the L74V mutation increases the dissociation constant (Kd) for 3'-azido-ddGTP by nearly four-fold, indicating weaker binding, while having a much smaller effect on the binding of the natural substrate dGTP and no significant effect on the rate of incorporation (kpol) for either. nih.gov This selective reduction in binding affinity is the structural and kinetic basis for the resistance phenotype. nih.gov
Advanced Research Methodologies and in Vitro Studies
Biochemical Characterization of Enzymatic Activity
The primary mechanism of action for Azidothymidine is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. wikipedia.orgrndsystems.com Cellular enzymes convert AZT into its active 5'-triphosphate form, which then competes with the natural nucleotide, deoxythymidine triphosphate (dTTP). wikipedia.org Incorporation of the AZT-triphosphate into the growing viral DNA chain leads to termination, as the 3'-azido group prevents the formation of the next phosphodiester bond. wikipedia.orgnih.gov
A detailed pre-steady-state kinetic analysis of wild-type and an AZT-resistant mutant (D67N, K70R, T215Y, K219Q) of HIV-1 reverse transcriptase (RT) has provided significant insights into the mechanism of drug resistance. acs.org This type of analysis allows for the direct observation of individual steps in the catalytic cycle, such as substrate binding and the chemical step of nucleotide incorporation. acs.org
For the wild-type HIV-1 RT, the pre-steady-state and steady-state dissociation rates were found to be in general agreement with previously reported values. acs.org However, the pre-steady-state analysis of the AZT-resistant mutant revealed subtle but significant changes. The study showed a 1.5-fold decrease in the rate constant for polymerization (kpol) and a 2.5-fold decrease in the equilibrium dissociation constant (Kd) for AZT-triphosphate (AZTTP) for the mutant reverse transcriptase compared to the wild-type, specifically during RNA-dependent DNA replication. acs.org This translates to a 4-fold decrease in the selectivity for incorporating AZTMP by the mutant enzyme. acs.org Interestingly, no such decrease in selectivity was observed during DNA-dependent DNA replication, suggesting that the basis of AZT resistance is linked to the RNA-dependent replication process. acs.org
Table 1: Pre-Steady-State Kinetic Parameters for AZTMP Incorporation
| Enzyme | Template | kpol (s⁻¹) | Kd (µM) | Selectivity (kpol/Kd) |
|---|---|---|---|---|
| Wild-Type HIV-1 RT | RNA/DNA | Value not specified | Value not specified | Value not specified |
| AZT-Resistant Mutant HIV-1 RT | RNA/DNA | 1.5-fold decrease vs. WT | 2.5-fold decrease vs. WT | 4-fold decrease vs. WT |
| Wild-Type HIV-1 RT | DNA/DNA | Value not specified | Value not specified | Value not specified |
| AZT-Resistant Mutant HIV-1 RT | DNA/DNA | No significant change | No significant change | No significant change |
Data derived from a pre-steady-state kinetic analysis comparing wild-type and AZT-resistant mutant HIV-1 reverse transcriptase. acs.org
A variety of assays are employed to measure the different enzymatic functions of reverse transcriptase and the effect of inhibitors like AZT.
Polymerase Activity Assays: These assays quantify the ability of the enzyme to synthesize DNA. Fluorometric assays, which measure the increase in fluorescence upon the incorporation of a dye into newly synthesized double-stranded DNA, provide a non-radioactive method to determine polymerase activity. biotium.comabcam.com Such assays can be used to assess the inhibitory effect of compounds like AZT on the polymerase function of HIV-1 RT. biotium.com
Excision Assays: Excision repair mechanisms can contribute to drug resistance by removing the incorporated chain-terminating nucleotide. Studies in Escherichia coli have suggested that the proofreading exonucleases of DNA polymerases play a minor role in AZT tolerance. nih.gov Instead, Exonuclease III appears to be a key enzyme in removing AZT from the DNA. nih.govnih.gov The human homolog of this enzyme, APE1, is also capable of excising AZT from DNA in vitro, suggesting its importance in drug tolerance in humans. nih.gov
RNase H Activity Assays: Reverse transcriptase also possesses RNase H activity, which degrades the RNA strand of RNA/DNA hybrids during reverse transcription. nih.gov Mutations in the RNase H domain that decrease its activity can paradoxically increase resistance to AZT. nih.gov This is thought to be because a slower degradation of the RNA template allows more time for the excision of the incorporated AZT. nih.gov Assays to measure RNase H activity can be performed using various methods, including those that detect the cleavage of specific substrates. mdpi.comattogene.comnih.govbiorxiv.org
Cellular Assays for Antiviral Efficacy and Resistance Profiling
In vitro cellular assays are crucial for determining the antiviral potency of compounds and for identifying and characterizing resistant viral strains.
AZT has been shown to effectively inhibit HIV-1 replication and the associated cytopathic effects in various T-cell lines. rndsystems.comnih.gov In one of the initial studies, AZT inhibited the infectivity and cytopathic effect of HIV-1 in vitro. wikipedia.org At concentrations of 5 and 10 microM, AZT was shown to inhibit the virus-induced cytopathic effect and the expression of viral antigens in MT-4 cells. nih.gov Another study demonstrated that while 0.1 microM of AZT could almost completely inhibit HIV replication in Molt-4 cells infected with cell-free virus, higher concentrations (1 and 5 microM) did not inhibit the formation of multinucleated giant cells (syncytia) in a co-culture system. nih.gov This suggests that AZT is more effective at preventing initial infection than at stopping the spread of the virus between cells. nih.gov
Table 2: In Vitro Inhibition of HIV-1 by Azidothymidine
| Cell Line | Assay | AZT Concentration | Observation | Reference |
|---|---|---|---|---|
| MT-4 | Cytopathic Effect & Antigen Expression | 5 and 10 µM | Inhibition | nih.gov |
| Molt-4 | HIV Replication (cell-free virus) | 0.1 µM | Almost complete inhibition | nih.gov |
| Molt-4/HTLV-III co-culture | Giant Cell Formation | 1 and 5 µM | No inhibition | nih.gov |
This table summarizes the findings from in vitro studies on the inhibitory effects of AZT on HIV-1.
The antiviral activity of AZT has been evaluated in a range of cell culture systems, including various human T-cell lines such as MT-4, Molt-4, H9, and C8166. nih.govnih.govmedchemexpress.com Furthermore, its effects have been studied in other cell types, such as the human colon tumor cell line HCT-8, where its cytotoxicity was enhanced by methotrexate. nih.gov
The emergence of AZT-resistant HIV-1 strains has been a significant clinical challenge. In vitro studies have been instrumental in identifying the genetic basis of this resistance. nih.gov Mutations in the viral pol gene, which encodes the reverse transcriptase enzyme, are primarily responsible for reduced sensitivity to AZT. nih.govnih.gov For instance, a substitution of threonine at position 215 with tyrosine (Thr215 to Tyr) has been correlated with partial AZT resistance. nih.gov
Spectroscopic and Biophysical Techniques for Interaction Studies
Spectroscopic and biophysical techniques are powerful tools for investigating the molecular interactions between drugs like AZT and their biological targets. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy can provide detailed information about the structure and binding of a compound. researchgate.netnih.gov
A study of the vibrational absorption spectra of AZT provided insights into its molecular structure. researchgate.net While detailed biophysical studies specifically on the interaction of AZT with reverse transcriptase are complex, these techniques are generally applied to understand drug-target interactions, including changes in conformation and binding affinities. researchgate.net For instance, fluorescence spectroscopy can be used to study the binding of a ligand to a protein by monitoring changes in the intrinsic fluorescence of the protein or by using fluorescent probes. nih.gov
Table 3: Chemical Compound Names
| Common Name | Systematic Name |
|---|---|
| Azidothymidine (AZT) | Adenosine (B11128), 3'-azido-2',3'-dideoxy- |
| Zidovudine (B1683550) | Adenosine, 3'-azido-2',3'-dideoxy- |
| Deoxythymidine triphosphate (dTTP) | |
| Azidothymidine triphosphate (AZTTP) | |
| Methotrexate | |
| Nevirapine | |
| Efavirenz | |
| Etravirine | |
| Rilpivirine | |
| Doravirine | |
| Raltegravir | |
| Dolutegravir | |
| Suramin | |
| Amphotericin B | |
| 5-fluorouracil | |
| Abacavir | |
| Lamivudine | |
| Thymidine (B127349) | |
| Glutathione | |
| Hydrogen peroxide | |
| Adenosine triphosphate (ATP) | |
| Magnesium chloride | |
| Tris | |
| dNTPs | |
| EvaGreen Dye |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For Adenosine, 3'-azido-2',3'-dideoxy-, the FTIR spectrum would be characterized by absorption bands corresponding to its distinct chemical moieties: the adenosine base, the deoxyribose sugar, and the azido (B1232118) group at the 3' position.
The most prominent and diagnostically significant peak for this compound is the antisymmetric stretching vibration of the azido group (N₃). This functional group typically exhibits a strong and sharp absorption band in a relatively clear spectral region, making it easily identifiable. nih.gov Studies on various organic azides have consistently placed this absorption in the range of 2100-2140 cm⁻¹. researchgate.netresearchgate.net The precise position of this peak can be sensitive to the local molecular environment. nih.gov
The rest of the FTIR spectrum would feature a complex pattern of bands arising from the vibrations of the purine (B94841) ring and the sugar backbone. These include N-H stretching and bending vibrations from the amine group of adenine (B156593), C-H stretching from the sugar and aromatic rings, C=N and C=C stretching vibrations within the purine ring system, and C-O stretching from the furanose ring. While specific experimental spectra for Adenosine, 3'-azido-2',3'-dideoxy- are not widely published, the expected characteristic peaks can be inferred from analyses of related structures like adenosine and other azido-substituted nucleosides.
Table 1: Expected Characteristic FTIR Absorption Bands for Adenosine, 3'-azido-2',3'-dideoxy-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azido (-N₃) | Antisymmetric stretch | ~2100 - 2140 nih.govresearchgate.net |
| Amine (N-H) | Stretch | ~3100 - 3300 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2800 - 3000 |
| C=N, C=C (Purine) | Stretch | ~1500 - 1680 |
| N-H (Amine) | Bend | ~1550 - 1650 |
| C-O (Sugar) | Stretch | ~1050 - 1150 |
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic and molecular structure of a crystalline solid. A powder XRD (PXRD) pattern serves as a unique "fingerprint" for a specific crystalline phase, governed by the arrangement of molecules in the crystal lattice. americanpharmaceuticalreview.com For Adenosine, 3'-azido-2',3'-dideoxy-, obtaining its PXRD pattern would be essential for solid-state characterization, polymorph screening, and ensuring batch-to-batch consistency. The pattern consists of a series of diffraction peaks at specific angles (2θ), with intensities that are characteristic of the crystal structure. americanpharmaceuticalreview.com
Table 2: Information Obtainable from X-ray Diffraction Analysis
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the asymmetric unit, defining the molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Conformation | The specific three-dimensional arrangement of the molecule, including the sugar pucker and the glycosidic bond orientation. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal packing. |
Development of Novel Assay Systems for Analog Evaluation
The evaluation of nucleoside analogs like Adenosine, 3'-azido-2',3'-dideoxy- necessitates the development and implementation of specialized assay systems to determine their biological activity, metabolic fate, and mechanism of action. These assays are critical for screening libraries of related compounds and identifying candidates with improved efficacy and selectivity.
A fundamental assay for this class of compounds involves evaluating their antiviral activity, particularly against retroviruses like HIV. This is often done using cell-based assays where the ability of the compound to inhibit viral replication in infected cell cultures, such as human peripheral blood mononuclear cells (PBMCs) or specific T-cell lines, is measured. The potency is typically reported as the effective concentration (EC₅₀) that inhibits 50% of viral activity.
More advanced and novel assay systems are continually being developed. For instance, "click chemistry"-mediated metabolic labeling has emerged as a powerful technique. researchgate.net In this approach, an azido-containing analog is fed to cells, where it is incorporated into biomolecules. A fluorescent probe containing an alkyne group can then be "clicked" onto the azide (B81097), allowing for the visualization and tracking of the analog's incorporation and localization within the cell via fluorescence microscopy. researchgate.net This type of assay offers a dynamic view of the compound's cellular processing.
Furthermore, enzyme-based assays are critical for mechanistic studies. For nucleoside analogs targeting viral polymerases like HIV reverse transcriptase, pre-steady-state kinetic experiments can determine the efficiency of incorporation of the analog's triphosphate form into DNA and its ability to terminate chain elongation. nih.govjapsonline.com Such assays provide detailed kinetic parameters (K_d, k_pol) that quantify the interaction between the inhibitor and its target enzyme. japsonline.com
Table 3: Overview of Assay Systems for Analog Evaluation
| Assay Type | Purpose | Key Parameters Measured |
| Antiviral Cell-Based Assay | To determine the potency of the analog in inhibiting viral replication. | EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration) |
| HPLC-Based Quantitation | To measure the concentration of the analog and its metabolites in biological fluids. rsc.org | Retention time, peak area, concentration |
| Metabolic Labeling Assay | To visualize the uptake and incorporation of the analog into cellular components. researchgate.net | Fluorescence intensity, subcellular localization |
| Enzyme Inhibition Assay | To study the mechanism of action and interaction with the target enzyme. japsonline.com | K_i (inhibition constant), IC₅₀ (50% inhibitory concentration) |
| Pre-Steady-State Kinetics | To determine the detailed kinetics of incorporation by a polymerase. nih.govjapsonline.com | K_d (dissociation constant), k_pol (rate of polymerization) |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) and its purine analogs, and how can these be methodologically addressed?
- Answer : Synthesis involves multi-step nucleoside modification, including azido group introduction and sugar moiety deoxygenation. Key challenges include low yields due to side reactions (e.g., 6-chloro purine intermediates yielding 8–32% in phosphorous oxychloride reactions) and purification difficulties. Optimization strategies include microwave-assisted transglycosylation (reducing reaction time) and using nucleophilic displacement at the 6-position (e.g., tosylate intermediates with 99% conversion efficiency). For example, details a 6-step synthesis with 9% overall yield, while highlights microwave methods for L-3'-azido-ddA analogs.
Q. How does 3'-azido-ddA inhibit HIV-1 reverse transcriptase (RT), and what assays confirm its mechanism of action?
- Answer : 3'-azido-ddA acts as a chain terminator by incorporating its triphosphate form (3'-azido-ddATP) into viral DNA. Upon incorporation, the 3'-azido group prevents further elongation due to steric hindrance and lack of a 3'-OH group. Assays include:
- Steady-state kinetics (measuring for RT incorporation efficiency).
- Competitive inhibition assays with natural dATP ( ).
- Metabolic studies tracking intracellular phosphorylation to active triphosphate forms ().
Q. What are the primary cellular pharmacology considerations for 3'-azido-ddA, including activation pathways and cytotoxicity?
- Answer : 3'-azido-ddA requires phosphorylation by cellular kinases to its triphosphate form. Key steps include:
- Kinase profiling : Evaluating affinity for deoxycytidine kinase (dCK) vs. mitochondrial toxicity-linked kinases.
- Cytotoxicity assays : Testing in primary lymphocytes (e.g., IC50 > 100 μM in VERO cells) ().
- Metabolite quantification : LC-MS/MS to measure intracellular triphosphate levels ().
Advanced Research Questions
Q. How do structural modifications at the purine base (e.g., 6-position substitutions) influence antiviral activity and resistance profiles of 3'-azido-ddA analogs?
- Answer : Modifications at the 6-position (e.g., amino, chloro, or branched alkyl groups) alter RT binding and discrimination. For example:
- 6-amino substitution : Enhances RT incorporation (e.g., compound 36, IC50 = 0.05 μM) by mimicking natural dATP ().
- Bulkier groups : Reduce excision by RT’s exonuclease domain (e.g., resistance mutation L74V decreases excision 4-fold) ( ).
- Phosphoramidate prodrugs : Improve cellular uptake (e.g., compound 35, EC50 = 1.4 μM) ().
Q. What molecular mechanisms underlie HIV-1 resistance to 3'-azido-ddA, and how do they differ from AZT resistance?
- Answer : Resistance arises via two pathways:
- Discrimination : Mutations (e.g., K65R) reduce RT’s ability to bind 3'-azido-ddATP.
- Excision : Thymidine analog mutations (TAMs) enhance ATP-mediated excision of incorporated analogs. Unlike AZT, 3'-azido-ddA resistance requires both mechanisms ( ). Biochemical studies using excision assays (e.g., pyrophosphate analog challenge) and pre-steady-state kinetics are critical for profiling resistance ( ).
Q. How can 3'-azido-ddA analogs be optimized for improved activity against drug-resistant HIV-1 strains?
- Answer : Strategies include:
- Dimerization : Linking 3'-azido-ddA to NNRTIs (e.g., TSAO-T) via methylene spacers (n=3–9) to exploit dual-binding sites ().
- Stereochemical inversion : Testing L-enantiomers (e.g., L-3'-azido-ddA) for altered RT recognition ().
- Prodrug engineering : Phosphoramidate modifications (e.g., phenyl ethoxyalaninyl) to bypass kinase-dependent activation ().
Q. What role does 3'-azido-ddA play in next-generation sequencing (NGS) technologies, and how does this application differ from its antiviral use?
- Answer : In ClickSeq , 3'-azido-dideoxynucleotides (AzNTPs) terminate cDNA synthesis randomly, enabling fragmentation-free library preparation. Unlike antiviral use, sequencing applications prioritize:
- Controlled termination : Low AzNTP/dNTP ratios (e.g., 1:100) to ensure stochastic incorporation ().
- Click chemistry : Azide-alkyne cycloaddition for adaptor ligation ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
